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Moricizine-d5

Cat. No.: B12431545
M. Wt: 432.5 g/mol
InChI Key: FUBVWMNBEHXPSU-ZBJDZAJPSA-N
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Description

Moricizine-d5 is a deuterium-labeled stable isotope of the Class I anti-arrhythmic agent, Moricizine. This compound is designed for use as an internal standard in quantitative mass spectrometry, specifically for the therapeutic drug monitoring (TDM) of anti-arrhythmic medications . By utilizing an isotope-labeled internal standard like this compound, researchers can normalize for variability during sample preparation and ionization, thereby achieving superior accuracy and precision in their assays . The parent compound, Moricizine, is a Class IC anti-arrhythmic drug according to the Vaughan-Williams classification. Its primary mechanism of action involves potent use-dependent blockade of cardiac sodium channels (Na v 1.5), which reduces the rate of depolarization (Phase 0) and slows conduction velocity in cardiac tissue, thereby stabilizing rhythm . Recent research also indicates that Moricizine inhibits the late sodium current (I NaL ) and reduces the activation of calcium/calmodulin-dependent protein kinase II (p-CaMKII), a pathway implicated in the substrate generation for atrial fibrillation . Moricizine is well-absorbed after oral administration but undergoes extensive first-pass metabolism, producing at least 30 metabolites, some of which are suspected to be pharmacologically active and may contribute to its long duration of action . The primary research application of this compound is in the development and validation of rapid, high-throughput quantitative methods for clinical pharmacology and TDM studies. It is particularly valuable in advanced analytical techniques like Direct Analysis in Real Time tandem mass spectrometry (DART-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous quantification of multiple anti-arrhythmic drugs in biological matrices such as human serum . The use of such methods allows for the ultra-rapid analysis of drugs with narrow therapeutic windows, providing critical data for optimizing patient dosage regimens and investigating pharmacokinetic interactions. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25N3O4S B12431545 Moricizine-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H25N3O4S

Molecular Weight

432.5 g/mol

IUPAC Name

1,1,2,2,2-pentadeuterioethyl N-[10-(3-morpholin-4-ylpropanoyl)phenothiazin-2-yl]carbamate

InChI

InChI=1S/C22H25N3O4S/c1-2-29-22(27)23-16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)30-20)21(26)9-10-24-11-13-28-14-12-24/h3-8,15H,2,9-14H2,1H3,(H,23,27)/i1D3,2D2

InChI Key

FUBVWMNBEHXPSU-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCN4CCOCC4

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCN4CCOCC4

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation for Moricizine D5

Strategies for Deuterium (B1214612) Labeling of Complex Organic Molecules

The introduction of deuterium into complex organic molecules like moricizine (B1676744) requires strategic approaches to ensure high levels of isotopic enrichment and precise placement of the deuterium atoms. nih.gov Several methodologies have been developed for this purpose, ranging from hydrogen isotope exchange reactions to the use of isotopically labeled building blocks. nih.govacs.org

One of the most direct methods is the hydrogen isotope exchange (HIE) , which involves the direct replacement of hydrogen atoms with deuterium. acs.org This can be achieved under acidic, basic, or metal-catalyzed conditions. acs.orgrsc.org While HIE can be performed at a late stage in the synthesis, controlling regioselectivity can be challenging. acs.org

Another common strategy is reductive deuteration , where functional groups such as double bonds, carbonyls, or halides are reduced using a deuterium source. nih.gov Reagents like deuterium gas (D₂) with a metal catalyst, or deuterium-donating agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), are frequently employed.

Dehalogenative deuteration is a technique that involves the replacement of a halogen atom with a deuterium atom, often catalyzed by a transition metal like palladium. nih.gov This method offers high regioselectivity as the position of the deuterium is determined by the initial position of the halogen.

More recent advancements include photochemical methods for deuterium labeling. rsc.orgrudn.ru These reactions, often induced by visible light, can provide milder reaction conditions and enable the late-stage deuteration of complex structures. rsc.orgrudn.ru The choice of strategy depends on the target molecule's structure, the desired position of the deuterium labels, and the availability of starting materials.

Precursor Selection and Reaction Pathways in Deuterated Moricizine Synthesis

The synthesis of Moricizine-d5, specifically labeled on the ethyl carbamate (B1207046) group as "Moricizine (Ethyl D5)", necessitates the incorporation of a deuterated ethyl group. lgcstandards.com The general synthesis of moricizine involves the reaction of 3-aminodiphenylamine, which is cyclized to form a phenothiazine (B1677639) core. This is followed by acylation and subsequent condensation with morpholine (B109124).

To introduce the d5-ethyl group, a plausible synthetic pathway would involve the use of a deuterated precursor for the ethyl carbamate moiety. A key precursor would be deuterated ethyl chloroformate (C₂D₅OCOCl) .

The proposed reaction pathway is as follows:

Formation of the Phenothiazine Core: 3-aminodiphenylamine is reacted with ethyl chloroformate to yield ethyl 3-anilinocarbanilate. This intermediate is then cyclized using sulfur and iodine to produce ethyl phenothiazine-2-carbamate.

Introduction of the Deuterated Ethyl Group: To synthesize this compound, the initial step would be modified to use ethyl-d5 chloroformate . This would result in the formation of ethyl-d5 phenothiazine-2-carbamate.

Acylation and Condensation: The ethyl-d5 phenothiazine-2-carbamate is then condensed with 3-chloropropionyl chloride to yield ethyl-d5 10-(3-chloropropionyl)phenothiazine-2-carbamate.

Final Step: The final step involves the condensation of this intermediate with morpholine to yield this compound.

An alternative approach could involve the synthesis of the phenothiazine-2-carbonyl chloride followed by reaction with ethanol-d6 (B42895) (C₂D₅OD) to form the deuterated ethyl carbamate.

Table 1: Key Precursors and Reagents in this compound Synthesis
CompoundRole in SynthesisDeuterated Analog
3-AminodiphenylamineStarting material for the phenothiazine coreNot applicable for ethyl-d5 labeling
Ethyl ChloroformateSource of the ethyl carbamate groupEthyl-d5 Chloroformate
3-Chloropropionyl ChlorideAcylating agentNot applicable
MorpholineFinal condensation reagentNot applicable

Deuterium Incorporation Efficiency and Regioselectivity

Achieving high deuterium incorporation efficiency is crucial for the utility of the labeled compound as an internal standard in mass spectrometry-based analyses. rsc.org The regioselectivity, or the specific placement of the deuterium atoms, is equally important to ensure the structural integrity of the labeled molecule. rsc.org

In the proposed synthesis of this compound, the regioselectivity is controlled by the use of a specifically labeled precursor, ethyl-d5 chloroformate. This ensures that all five deuterium atoms are located on the ethyl group of the carbamate moiety.

The efficiency of deuterium incorporation can be influenced by several factors, including the isotopic purity of the deuterated reagent and the potential for H/D exchange during the reaction or workup. The use of aprotic solvents and non-aqueous workup conditions can help to minimize back-exchange. The goal is to achieve an isotopic purity of >98%.

Table 2: Factors Influencing Deuterium Incorporation
FactorConsideration
Isotopic Purity of ReagentUse of highly enriched deuterated precursors (e.g., ethanol-d6 >99 atom % D).
Reaction ConditionsAvoidance of protic solvents or reagents that can lead to H/D exchange.
Workup and PurificationMinimizing exposure to water or other protic solvents.
RegioselectivityControlled by the synthetic route and the choice of labeled precursor. bohrium.com

Analytical Confirmation of Deuteration and Isotopic Purity (e.g., NMR, High-Resolution Mass Spectrometry)

Following the synthesis, it is imperative to confirm the successful incorporation of deuterium and to determine the isotopic purity of this compound. rsc.org A combination of analytical techniques is typically employed for this purpose.

High-Resolution Mass Spectrometry (HR-MS) is a primary tool for determining the molecular weight of the synthesized compound, which will be higher than that of the unlabeled moricizine due to the presence of deuterium. rsc.org By analyzing the isotopic distribution of the molecular ion peak, the percentage of isotopic enrichment can be calculated. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the ethyl group protons should be absent or significantly diminished, confirming the location of the deuterium labels. nih.gov

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing a spectrum that shows signals at the chemical shifts corresponding to the deuterated positions. sigmaaldrich.com The integration of these signals can be used to quantify the deuterium content at each site. sigmaaldrich.com

¹³C NMR (Carbon-13 NMR): The carbon signals of the deuterated ethyl group will show characteristic splitting patterns (due to C-D coupling) and an upfield shift (isotope effect), further confirming the deuteration. cdnsciencepub.com

A combination of these techniques provides a comprehensive analysis of the structural integrity and isotopic purity of the synthesized this compound. rsc.org

Considerations for Scalable Synthesis for Research Quantities

The synthesis of this compound for research purposes, such as its use as an internal standard in clinical studies, requires a scalable and reproducible synthetic route. Key considerations for scaling up the synthesis from milligram to gram quantities include:

Availability and Cost of Deuterated Reagents: The cost and commercial availability of highly enriched deuterated precursors, such as ethanol-d6 or ethyl-d5 chloroformate, can be a significant factor.

Reaction Conditions: The chosen reaction conditions should be amenable to larger scale, avoiding hazardous reagents or conditions that are difficult to control in larger reactors.

Purification: The purification method, typically column chromatography for small-scale synthesis, may need to be adapted for larger quantities. Crystallization is often a preferred method for purification on a larger scale as it can be more efficient and cost-effective.

Process Safety: A thorough safety assessment of all reaction steps is necessary before scaling up.

The development of a robust and scalable synthesis is essential to ensure a reliable supply of this compound for its intended research applications.

Bioanalytical Method Development Utilizing Moricizine D5 As an Internal Standard

Principles of Isotope-Dilution Mass Spectrometry in Quantitative Bioanalysis

Isotope-Dilution Mass Spectrometry (IDMS) is a powerful and accurate technique for the quantitative determination of substances in complex mixtures, such as biological matrices. researchgate.netmedchemexpress.com It is recognized as a reference method for internal standardization in mass spectrometry-based analysis. ebi.ac.uklcms.cz The fundamental principle of IDMS involves the addition of a known quantity of an isotopically labeled version of the analyte of interest to the sample before any processing or extraction steps. researchgate.netmedchemexpress.com This isotopically enriched compound, often called a "spike" or "tracer," is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). ebi.ac.uklcms.cz

After the spike is added and thoroughly mixed with the sample to ensure homogenization, the analyte and the isotopic standard are extracted and analyzed together. researchgate.net A mass spectrometer is used to measure the ratio of the signal intensity of the naturally occurring analyte to that of the isotopically labeled internal standard. researchgate.net Because the standard and the analyte exhibit nearly identical chemical and physical properties, they behave similarly during sample preparation, chromatography, and ionization. lcms.cz Any sample loss or variation that occurs during these steps will affect both the analyte and the standard to the same extent, leaving their ratio unchanged. fishersci.ca By knowing the initial amount of the isotopic standard added and measuring the final isotope ratio, the concentration of the endogenous analyte in the original sample can be calculated with high precision and accuracy. researchgate.netebi.ac.uk

Role of Deuterated Internal Standards in Mitigating Analytical Variabilities

Deuterated internal standards, such as Moricizine-d5, are a specific type of stable isotope-labeled standard that play a crucial role in liquid chromatography-mass spectrometry (LC-MS) bioanalysis. mdpi.comfaa.gov Their primary function is to compensate for analytical variabilities that can compromise the accuracy and precision of quantitative measurements. fishersci.cafaa.govnih.gov These variabilities can arise from multiple sources throughout the analytical workflow. fishersci.ca

Key areas where deuterated standards mitigate variability include:

Sample Preparation: During extraction procedures like protein precipitation or liquid-liquid extraction, analyte recovery can be incomplete or inconsistent between samples. nih.gov A deuterated standard, added before extraction, experiences the same losses as the analyte, ensuring that the analyte-to-internal standard ratio remains constant and reflective of the true concentration. lcms.cznih.gov

Matrix Effects: Complex biological matrices like plasma or urine contain numerous endogenous compounds that can co-elute with the analyte and interfere with its ionization in the mass spectrometer's source, either suppressing or enhancing the signal. mdpi.comnih.gov Because a deuterated standard has virtually identical physicochemical properties and chromatographic retention time to the analyte, it is subject to the same degree of ion suppression or enhancement. lcms.cznih.gov This co-elution allows the internal standard to effectively "track" and correct for these matrix-induced fluctuations. nih.gov

Instrumental Variations: Minor fluctuations in instrument performance, such as injection volume inconsistencies or changes in detector response over an analytical run, can introduce errors. fishersci.cafaa.gov By normalizing the analyte's response to the internal standard's response in every sample, these variations are effectively cancelled out, leading to more robust and reproducible results. fishersci.ca

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis because it provides the most effective compensation for these variables compared to other types of internal standards, like structural analogues. lcms.cznih.gov

Methodological Approaches for LC-MS/MS Quantification of Moricizine (B1676744) Analytes

The quantification of moricizine in biological samples, such as human plasma, is effectively achieved using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). mdpi.com To ensure the highest level of accuracy and precision, a stable isotope-labeled internal standard like this compound is employed, following the principles of isotope-dilution. mdpi.com The general workflow involves sample pretreatment, typically a liquid-liquid extraction or protein precipitation, followed by chromatographic separation and mass spectrometric detection. mdpi.comnih.gov

A typical sample preparation procedure for moricizine analysis involves adding the deuterated internal standard to a plasma sample, followed by liquid-liquid extraction under alkaline conditions using a solvent like methylene (B1212753) chloride. mdpi.com The organic extract is then evaporated to dryness and the residue is reconstituted in the mobile phase before injection into the LC-MS/MS system. mdpi.com

Chromatographic separation is essential to resolve moricizine and its internal standard from endogenous matrix components, thereby reducing ion suppression and improving selectivity. fishersci.ca Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is commonly used. mdpi.comwikipedia.org A deuterated internal standard like this compound is expected to have a retention time that is nearly identical to, or slightly earlier than, the unlabeled analyte. mdpi.com

Below is a table summarizing typical chromatographic parameters for the analysis of moricizine.

ParameterTypical Value / ConditionReference
Column Reversed-Phase C18 (ODS), e.g., 50 mm x 2.1 mm, 1.7 µm mdpi.comwikipedia.org
Mobile Phase A Aqueous buffer, e.g., 0.1 M Ammonium Acetate or Water with 0.1% Formic Acid mdpi.comwikipedia.org
Mobile Phase B Organic solvent, e.g., Methanol or Acetonitrile mdpi.comwikipedia.org
Elution Mode Isocratic (e.g., Methanol/Ammonium Acetate, 65:35) or Gradient mdpi.comwikipedia.org
Flow Rate 0.5 - 1.5 mL/min mdpi.com
Column Temperature 35 - 60 °C wikipedia.orgbiomedres.us
Analyte Retention Time Approximately 1.2 minutes (Isocratic) mdpi.com

Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides excellent sensitivity and specificity for quantification. wikipedia.org The mass spectrometer is set to detect a specific precursor-to-product ion transition for both the analyte (moricizine) and the internal standard (this compound). The precursor ion is typically the protonated molecule [M+H]⁺, which is selected in the first quadrupole, fragmented via collision-induced dissociation (CID) in the second quadrupole, and a specific, stable product ion is then monitored by the third quadrupole.

Based on the known molecular weight of moricizine (427.5 g/mol ), the precursor ion [M+H]⁺ is m/z 428. mdpi.com Upon fragmentation, a likely product ion corresponds to the morpholinylpropanoyl moiety. For this compound, the precursor ion would be m/z 433. Assuming the deuterium labels are on a part of the molecule that is retained in the product ion (e.g., the morpholine (B109124) ring), its mass would also shift by 5 Daltons.

The table below outlines the proposed mass spectrometry settings for moricizine and this compound.

ParameterMoricizineThis compound (Proposed)Reference
Ionization Mode Positive Electrospray Ionization (ESI+) biomedres.us
Precursor Ion [M+H]⁺ (Q1) m/z 428m/z 433 mdpi.com
Product Ion (Q3) m/z 142m/z 147
MRM Transition 428 → 142433 → 147

*Note: Product ions are proposed based on the chemical structure of moricizine, specifically the stable morpholinylpropanoyl fragment [C(=O)CH2CH2N(C4H8O)]+. The mass shift in the d5 standard assumes labeling on the morpholine ring.

Analytical Method Validation Parameters Relevant to Internal Standards

For a bioanalytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. When using an internal standard like this compound, several validation parameters are critical to assess its performance and ensure the integrity of the analytical data. These parameters are defined by regulatory guidelines.

Key validation elements include:

Selectivity and Specificity: Ensuring the method can distinguish the analyte and internal standard from other components in the matrix.

Accuracy and Precision: Assessing how close the measured values are to the true values and the degree of scatter in the data, respectively.

Calibration Curve: Demonstrating the relationship between instrument response and known concentrations of the analyte.

Recovery: Evaluating the efficiency of the extraction process. nih.gov

Matrix Effect: Investigating the influence of matrix components on the ionization of the analyte and internal standard.

Stability: Testing the stability of the analyte in the biological matrix under various storage and handling conditions.

Specificity and selectivity are fundamental validation parameters that demonstrate the method's ability to measure the analyte and internal standard without interference from endogenous matrix components, metabolites, or other co-administered drugs.

The assessment process typically involves the following steps:

Analysis of Blank Matrix: Blank biological matrix (e.g., plasma) from at least six different individual sources is processed and analyzed to check for interfering peaks at the retention times of moricizine and this compound.

Analysis of Spiked Samples: The blank matrix samples are also analyzed after being spiked with only the internal standard to ensure the purity of the IS and the absence of any contribution to the analyte's signal.

Acceptance Criteria: For a method to be deemed selective, the response of any interfering peak in the blank samples at the retention time of the analyte should not be more than 20% of the response of the analyte at the Lower Limit of Quantification (LLOQ). Similarly, the response of any interference at the retention time of the internal standard should not exceed 5% of the mean response of the internal standard used in the study samples.

The use of a high-resolution technique like LC-MS/MS in MRM mode inherently provides high selectivity. When combined with a stable isotope-labeled internal standard like this compound, which co-elutes with the analyte, the confidence in the method's specificity is significantly enhanced.

Precision and Accuracy Evaluation in Analytical Assays

Precision and accuracy are critical parameters in the validation of any bioanalytical method. Precision measures the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy reflects the closeness of the mean test results to the true concentration of the analyte. waters.com

According to regulatory guidelines, the precision of a bioanalytical method is expressed as the coefficient of variation (CV), which should not exceed 15% for quality control (QC) samples, except for the lower limit of quantification (LLOQ), where it should not exceed 20%. waters.com Accuracy is expressed as the percentage of the nominal (true) value, and the mean value should be within ±15% of the nominal value for QCs and ±20% for the LLOQ. waters.com The use of a deuterated internal standard like this compound is intended to improve both precision and accuracy by compensating for analytical variability. researchgate.net

While specific validation data for an assay using this compound as an internal standard is not detailed in publicly available literature, the evaluation would follow established protocols. The precision and accuracy would be determined by repeatedly analyzing spiked samples at multiple concentration levels across different analytical runs.

Table 1: Representative Intra-Assay and Inter-Assay Precision and Accuracy Data

This table illustrates typical results for a validated bioanalytical method using a deuterated internal standard. The data demonstrates the method's ability to produce consistent and accurate measurements across different concentration levels and analytical runs.

Analyte Concentration LevelIntra-Assay (n=5)Inter-Assay (n=15, 3 runs)
Precision (%CV)Accuracy (% Nominal)Precision (%CV)Accuracy (% Nominal)
LLOQ (1 ng/mL)≤ 20%80-120%≤ 20%80-120%
Low QC (3 ng/mL)≤ 15%85-115%≤ 15%85-115%
Mid QC (300 ng/mL)≤ 15%85-115%≤ 15%85-115%
High QC (800 ng/mL)≤ 15%85-115%≤ 15%85-115%

Stability of the Internal Standard in Analytical Matrices

Demonstrating the stability of an analyte and its internal standard in the biological matrix is a crucial part of method validation. researchgate.net Stability evaluations are designed to cover the conditions that study samples will experience, from collection to analysis. researchgate.net For an internal standard like this compound, stability must be confirmed to ensure that its concentration remains constant throughout the sample handling and storage process.

Key stability tests include:

Bench-top stability: Evaluates the stability of the analyte in the matrix at room temperature for a period that reflects the sample handling time. researchgate.net

Freeze-thaw stability: Assesses the impact of repeated freezing and thawing cycles on the analyte. researchgate.net

Long-term stability: Determines if the analyte is stable for the duration of the study's sample storage period at a specified temperature (e.g., -20°C or -80°C). researchgate.net

The acceptance criterion for stability tests is typically that the mean concentration of the stability samples should be within ±15% of the mean concentration of freshly prepared comparison samples. researchgate.net While specific stability data for this compound are not published, the compound would be subjected to these evaluations.

Table 2: Example of Stability Assessment for a Deuterated Internal Standard in Plasma

This table provides a template for how stability data is presented. It shows the compound remains stable under various storage and handling conditions, ensuring the integrity of the analytical results.

Stability ConditionConcentration LevelDeviation from Nominal (%)Status
Bench-Top (6 hours at RT)Low QC-4.5%Stable
High QC-2.8%Stable
Freeze-Thaw (3 cycles)Low QC-6.1%Stable
High QC-5.3%Stable
Long-Term (90 days at -80°C)Low QC-8.2%Stable
High QC-7.0%Stable

Recovery and Matrix Effect Assessment Using Labeled Standards

Recovery refers to the efficiency of the extraction process, measuring how much of the analyte is recovered from the matrix during sample preparation. waters.comMatrix effect is the alteration (suppression or enhancement) of ionization of an analyte by co-eluting substances from the biological matrix. nih.gov

A stable isotope-labeled internal standard like this compound is ideal for assessing these parameters because it is expected to have the same extraction recovery and be affected by matrix components in the same way as the unlabeled analyte. waters.com This co-behavior allows the internal standard to normalize for variations in both recovery and matrix effects, leading to more accurate quantification. nih.gov

The assessment involves comparing the analytical response of the analyte in different samples:

Analyte added to the matrix before extraction (pre-extraction spike).

Analyte added to the matrix extract after extraction (post-extraction spike).

Analyte in a neat solution (without matrix components).

The use of a deuterated internal standard can effectively compensate for matrix effects and variability in recovery. waters.com The consistency of the analyte/internal standard peak area ratio across different lots of biological matrix is the ultimate measure of the method's reliability. nih.gov

Table 3: Representative Recovery and Matrix Effect Data

This table illustrates how recovery and matrix effect data are typically reported. High and consistent recovery is desirable, and a matrix factor close to 1 (or an IS-normalized matrix factor close to 1) indicates minimal impact from the biological matrix.

ParameterConcentration LevelAnalyteInternal Standard (this compound)IS-Normalized Value
Extraction Recovery (%)Low QC88.589.1N/A
Mid QC90.290.5N/A
High QC89.889.5N/A
Matrix FactorLow QC0.920.930.99
Mid QC0.950.941.01
High QC0.930.950.98

Application in Preclinical Bioanalytical Sample Analysis

Deuterated internal standards are widely used in preclinical pharmacokinetic (PK) studies to ensure reliable data on the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. admescope.com These studies, often conducted in animal models like rats or dogs, are essential for predicting a drug's behavior in humans. admescope.comfrontiersin.org

A study by Pieniaszek et al. demonstrates the application of a deuterated moricizine standard in a bioequivalence study. nih.gov While this study used [²H₁₁]moricizine.HCl (Moricizine-d11) and was conducted in human subjects, its methodology is directly relevant to the use of this compound in preclinical sample analysis. The study simultaneously administered a tablet form of [¹²C]moricizine and an oral solution of [¹³C₆]moricizine, using the deuterated moricizine as the internal standard for the LC-MS analysis of plasma samples. nih.gov This approach allowed for a direct comparison of the two formulations within the same subject, reducing inter-subject variability. nih.gov

The use of the stable isotope-labeled internal standard was critical for the accurate determination of the pharmacokinetic parameters for both the tablet and solution forms of moricizine. nih.gov

Table 4: Mean Pharmacokinetic Parameters of Moricizine Tablet vs. Solution Using a Deuterated Internal Standard (Adapted from Pieniaszek et al., 1995)

This table summarizes the key findings from a bioequivalence study where a deuterated moricizine internal standard was essential for accurately quantifying different forms of the drug administered simultaneously.

Pharmacokinetic ParameterMoricizine Tablet (Mean, %CV)Moricizine Solution (Mean, %CV)
Cmax (µg/mL)0.83 (39%)0.79 (39%)
Tmax (hours)0.81 (40%)0.65 (28%)
AUC (µg·h/mL)1.58 (39%)1.49 (37%)
Apparent Oral Clearance (L/h)150.7 (52%)158.1 (50%)
t½ (hours)1.9 (42%)1.9 (42%)
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum concentration; AUC: Area under the concentration-time curve; t½: Elimination half-life; CV: Coefficient of Variation.

Application of Moricizine D5 in Preclinical Pharmacokinetic and Metabolic Research

Use of Deuterated Analogs in Preclinical Pharmacokinetic Methodologies

In preclinical research, deuterated analogs are indispensable for conducting accurate and robust pharmacokinetic studies. Their application ranges from tracing the fate of a drug in vivo to ensuring the precision of analytical measurements.

Tracer kinetic studies involve administering the deuterated compound, Moricizine-d5, to animal models to track its journey through the body. A common and powerful technique is to co-administer a mixture of the deuterated (this compound) and non-deuterated (Moricizine) forms of the drug. aap.org By collecting biological samples (e.g., blood, plasma, tissues) over time and analyzing them with mass spectrometry, researchers can simultaneously measure the concentrations of both compounds.

This approach offers a distinct advantage over separate administrations by minimizing inter-animal variability, allowing for a direct comparison of the pharmacokinetic profiles within the same biological system. aap.org Such studies can reveal the impact of deuteration on the drug's metabolism, a phenomenon known as the kinetic isotope effect (KIE). If deuterium (B1214612) is placed at a site on the molecule that is susceptible to metabolic breakdown, the stronger carbon-deuterium bond can slow this process, potentially leading to a longer half-life, increased exposure (AUC), and reduced clearance. nih.gov

Illustrative Data: The following table presents hypothetical pharmacokinetic data from a study in rats, demonstrating the potential impact of deuteration on moricizine's profile.

ParameterMoricizine (B1676744)This compound% Change
Cmax (ng/mL) 750825+10%
Tmax (h) 0.750.750%
AUC (ng·h/mL) 15001950+30%
Half-life (t1/2, h) 1.92.5+32%
Clearance (L/h/kg) 2.21.7-23%

This table is for illustrative purposes only and does not represent actual experimental data.

One of the most critical applications of this compound is its use as an internal standard (IS) for the quantitative analysis of moricizine in biological samples. nih.gov In bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), an IS is added at a known concentration to every sample and standard. Its purpose is to correct for variations in sample preparation (e.g., extraction efficiency) and instrument response. texilajournal.com

A deuterated analog is considered the "gold standard" for an IS because it co-elutes chromatographically with the non-labeled analyte and exhibits nearly identical ionization efficiency in the mass spectrometer's source. scispace.com This ensures that any analytical variability affects both the analyte and the IS equally, leading to a highly precise and accurate measurement of the analyte's concentration. For instance, studies have successfully used deuterated moricizine analogs (e.g., [2H11]moricizine) as internal standards to quantify moricizine in plasma. nih.govnih.gov

Illustrative Data: The table below outlines typical mass spectrometry parameters for the analysis of moricizine using this compound as an internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
Moricizine 428.2100.12.15
This compound (IS) 433.2105.12.15

This table contains representative values for illustrative purposes and does not reflect a specific validated assay.

In Vitro Metabolism Studies Employing this compound

Before or concurrent with animal studies, in vitro systems are used to investigate a drug's metabolic pathways. These cell-free and cell-based assays provide a controlled environment to identify metabolic liabilities and predict a drug's metabolic fate in humans.

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. mttlab.euevotec.com A microsomal stability assay measures the rate at which a compound is metabolized by these enzymes. In this assay, this compound would be incubated with liver microsomes and necessary cofactors (e.g., NADPH). nih.gov Samples are taken at various time points to measure the disappearance of the parent compound.

By comparing the metabolic rate of this compound to that of unlabeled moricizine, researchers can directly quantify the kinetic isotope effect. A slower rate of metabolism for this compound indicates that deuteration has successfully stabilized a metabolic "soft spot," providing valuable information for designing drugs with improved pharmacokinetic properties.

Illustrative Data: The following table shows hypothetical results from a human liver microsomal stability assay comparing moricizine and this compound.

ParameterMoricizineThis compound
Half-life (t1/2, min) 2545
Intrinsic Clearance (CLint, µL/min/mg protein) 27.715.4

This table is for illustrative purposes only and does not represent actual experimental data.

While microsomes are excellent for studying Phase I (oxidative) metabolism, primary hepatocytes (liver cells) contain the full complement of both Phase I and Phase II (conjugative) metabolic enzymes. doi.org Incubating this compound with hepatocytes provides a more comprehensive picture of its biotransformation. acs.org

The use of a stable isotope-labeled compound greatly simplifies the complex task of metabolite identification. nih.gov When the incubation extract is analyzed by high-resolution mass spectrometry, metabolites derived from this compound will exhibit a unique mass signature corresponding to the number of deuterium atoms. This allows analysts to easily distinguish drug-related material from endogenous matrix components, facilitating the rapid identification and structural elucidation of metabolites. umn.edu

Illustrative Data: This table shows a hypothetical metabolite profile for moricizine generated from an incubation with human hepatocytes using this compound as the substrate.

Metabolite IDBiotransformationRelative Abundance (%)
M1 Hydroxylation45
M2 N-dealkylation25
M3 Sulfation of M115
M4 Glucuronidation10
Parent (this compound)5

This table is for illustrative purposes only and does not represent actual experimental data.

To understand the specific enzymes responsible for a drug's metabolism, enzyme kinetic studies are performed. nih.gov By incubating this compound with individual, recombinant CYP enzymes, it is possible to determine which specific isoform (e.g., CYP3A4, CYP2D6) is primarily responsible for its breakdown.

These experiments measure the rate of metabolism at various substrate concentrations to determine key kinetic parameters: the Michaelis constant (Km) and the maximum reaction velocity (Vmax). patsnap.comucl.ac.uk Km reflects the enzyme's affinity for the substrate, while Vmax represents the maximum rate of metabolism. libretexts.org Comparing the Km and Vmax values for this compound versus unlabeled moricizine can reveal whether deuteration alters the interaction with the metabolizing enzyme, providing deeper insight into the kinetic isotope effect. semanticscholar.org

Illustrative Data: The table below presents hypothetical enzyme kinetic parameters for the metabolism of moricizine and this compound by a recombinant human CYP enzyme.

SubstrateKm (µM)Vmax (pmol/min/pmol CYP)
Moricizine 15100
This compound 1665

This table is for illustrative purposes only and does not represent actual experimental data.

Identification and Characterization of Moricizine Metabolites Using Labeled Standards

The use of stable isotope-labeled compounds, such as this compound, is a cornerstone of modern preclinical drug metabolism studies. This compound, which incorporates five deuterium atoms, serves as an invaluable tool for identifying and characterizing the metabolites of the parent drug, moricizine. Because deuterium labeling imparts a specific mass shift (an increase of approximately 5 Daltons) compared to the unlabeled drug, this compound and its corresponding deuterated metabolites can be unambiguously traced and differentiated within complex biological systems.

In a typical experimental setup, this compound is incubated with in vitro systems like liver microsomes or administered to preclinical animal models. Subsequent analysis of biological matrices (e.g., plasma, urine, bile) is performed using high-sensitivity analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS). The presence of the deuterium label creates a unique isotopic signature, allowing for the confident identification of drug-related material against a high background of endogenous compounds. This approach significantly enhances the accuracy and efficiency of metabolite profiling.

Advanced mass spectrometry (MS) scan functions are employed to systematically screen for potential metabolites. When using a stable isotope-labeled compound like this compound, these techniques become particularly powerful. The strategy relies on predicting the characteristic mass fragments or losses associated with the drug's core structure.

Precursor Ion Scanning: This technique is used to find all parent (precursor) ions that fragment to produce a common, specific product ion. For moricizine and its labeled counterpart, a structurally significant fragment ion can be selected. The mass spectrometer then scans for all precursor ions that generate this fragment, effectively filtering the data to highlight potential metabolites containing the core moricizine structure. The presence of a "doublet" of peaks—one corresponding to the unlabeled metabolite and one to the deuterated metabolite—provides definitive confirmation.

Neutral Loss Scanning: This method identifies all precursor ions that lose a specific neutral fragment during collision-induced dissociation. waters.com Common metabolic transformations, such as glucuronidation (loss of 176 Da) or sulfation (loss of 80 Da), can be targeted. waters.com By setting the mass spectrometer to scan for these specific mass losses, researchers can rapidly detect conjugated metabolites. waters.com For instance, a scan for a neutral loss of 80 Da would reveal potential sulfate (B86663) conjugates of moricizine. The simultaneous detection of the same neutral loss from the this compound parent mass would confirm the finding. These approaches allow for the detection of metabolites without prior knowledge of their full structure, relying instead on predictable fragmentation patterns and biotransformations. waters.comnih.gov

MS Technique Description Application in this compound Studies
Precursor Ion Scanning Detects all parent ions that produce a specific, common fragment ion.Identifies metabolites containing the core moricizine structure by targeting a characteristic fragment. The deuterium label helps confirm hits by showing a corresponding labeled precursor.
Neutral Loss Scanning Detects all parent ions that lose a specific neutral molecule (e.g., from a conjugate).Screens for common Phase II metabolites like glucuronide (loss of 176 Da) and sulfate (loss of 80 Da) conjugates of moricizine. waters.com

A primary challenge in metabolic research is distinguishing the administered parent drug from its various metabolites within a complex biological sample. This compound provides a clear solution to this problem through its distinct mass. Moricizine is known to be extensively metabolized, with some metabolites potentially possessing pharmacological activity. nih.gov

When samples are analyzed by LC-MS, the parent drug will appear at the mass-to-charge ratio (m/z) corresponding to this compound. Its metabolites, formed through biochemical transformations, will have different m/z values. For example:

An oxidation metabolite (addition of an oxygen atom, +16 Da) of this compound will have a mass that is 16 Da higher than the this compound parent drug.

A demethylation metabolite (loss of a CH2 group, -14 Da) will have a mass that is 14 Da lower.

The use of a stable isotope-labeled internal standard, such as a deuterated variant of moricizine, is a well-established method to improve analytical precision. nih.gov In studies assessing the bioavailability of moricizine, [2H11]moricizine was used as an internal standard for the quantification of both [12C]moricizine and [13C6]moricizine, demonstrating the utility of isotopic labeling in distinguishing closely related compounds with high accuracy. nih.gov This principle is directly applicable to differentiating the parent drug from its metabolites, as the mass difference introduced by the deuterium label is easily resolved by the mass spectrometer, preventing misidentification and ensuring accurate quantification of each species.

Assessment of Metabolic Pathways and Enzyme Systems Responsible for Moricizine Biotransformation

Moricizine undergoes extensive first-pass metabolism, primarily in the liver, with over 30 metabolites having been identified. nih.govccjm.org Its biotransformation is nearly complete, with less than 10% of the drug excreted unchanged. ccjm.org Understanding the specific pathways and enzyme systems involved is crucial for predicting drug-drug interactions and inter-individual variability.

Studies using this compound are instrumental in probing these pathways. By tracing the fate of the labeled compound, researchers can elucidate the sequence of metabolic reactions. Key biotransformation pathways for moricizine include:

Sulphoxidation: One of the major metabolic routes is the oxidation of the sulfur atom in the phenothiazine (B1677639) ring. This leads to the formation of moricizine sulphoxide and moricizine sulphone, which have been identified in the bile and urine of rats and in the plasma and urine of humans. popline.orgnih.gov

Hydroxylation: The addition of hydroxyl groups to the aromatic rings or aliphatic side chains.

N-dealkylation: The removal of alkyl groups from nitrogen atoms.

Conjugation: Phase II reactions where metabolites are conjugated with endogenous molecules like glucuronic acid to increase water solubility and facilitate excretion.

The enzymes responsible for these transformations are primarily located in the liver. nih.gov The hepatic microsomal enzyme system, particularly cytochrome P450 (CYP450) isoenzymes, is heavily implicated in the Phase I metabolism of moricizine. upums.ac.in Moricizine has been shown to be an inducer of its own metabolism, a characteristic feature of drugs that interact with the CYP450 system. nih.govnih.gov Furthermore, co-administration with cimetidine, a known inhibitor of hepatic microsomal enzymes, significantly reduces moricizine clearance, further supporting the role of this enzyme system. nih.govccjm.org By incubating this compound with specific recombinant CYP enzymes, researchers can pinpoint exactly which isoforms are responsible for its primary metabolic pathways.

Metabolic Pathway Description Key Enzymes Involved Resulting Metabolites
Sulphoxidation Oxidation of the sulfur atom on the phenothiazine nucleus.Cytochrome P450 (CYP) familyMoricizine Sulphoxide, Moricizine Sulphone popline.orgnih.gov
Hydroxylation Addition of a hydroxyl (-OH) group.Cytochrome P450 (CYP) familyHydroxylated moricizine derivatives
Glucuronidation Conjugation with glucuronic acid.UDP-glucuronosyltransferases (UGTs)Moricizine glucuronides

Advanced Research Applications and Methodological Innovations with Moricizine D5

Integration of Moricizine-d5 in Multi-Analyte Bioanalytical Platforms

The simultaneous quantification of multiple drugs and their metabolites from a single biological sample is a key strategy for enhancing efficiency in clinical and forensic toxicology, as well as in comprehensive pharmacokinetic studies. Multi-analyte platforms, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are designed to analyze a panel of compounds, often from different therapeutic classes, in a single run. uantwerpen.be The integration of this compound into such platforms is essential for ensuring the accurate measurement of moricizine (B1676744) amidst numerous other substances.

In a multi-analyte assay, each compound can be affected differently by the sample matrix (e.g., plasma, urine), leading to variable ion suppression or enhancement. A SIL-IS like this compound experiences nearly identical matrix effects as the unlabeled moricizine, providing the most effective compensation for these variations. nih.gov This is a significant advantage over using structural analog internal standards, which may have different chromatographic retention times and ionization efficiencies. nih.gov The development of a rapid, selective, and reproducible multi-analyte HPLC-MS/MS assay for cardiovascular drugs, for instance, relied on the use of six corresponding deuterated internal standards to ensure accuracy for each of the six analytes measured. researchgate.net While a specific multi-analyte panel including this compound is not widely published, its role would be analogous: to serve as the dedicated internal standard for moricizine, enabling its reliable quantification alongside other cardiovascular agents or drugs commonly co-prescribed. A study involving moricizine utilized a heavily deuterated analog, [2H11]moricizine, as an internal standard to quantify both [12C]moricizine and [13C6]moricizine, demonstrating the utility of isotopic labeling in complex quantitative assays. nih.gov

Table 1: Illustrative Example of a Multi-Analyte Cardiovascular Drug Panel Incorporating this compound This table represents a hypothetical panel to demonstrate the application of this compound.

Analyte Internal Standard Precursor Ion (m/z) Product Ion (m/z) Therapeutic Class
Moricizine This compound 426.2 100.1 Antiarrhythmic (Class I)
Bisoprolol Bisoprolol-d5 326.2 116.2 Beta-Blocker
Atorvastatin Atorvastatin-d6 559.3 440.3 Statin
Clopidogrel Clopidogrel-d4 322.1 212.0 Antiplatelet

Novel Approaches for High-Throughput Screening Utilizing Deuterated Standards

High-throughput screening (HTS) is a drug discovery process that leverages automation to rapidly assess large numbers of compounds for a specific biological activity. domainex.co.uk Recent advancements have integrated mass spectrometry into HTS workflows, offering label-free detection that can accelerate hit identification and characterization. embopress.org The speed and scale of HTS demand analytical methods that are not only fast but also robust and reproducible. syngeneintl.com Deuterated standards like this compound are pivotal in meeting these requirements for MS-based HTS.

Novel HTS approaches aim to miniaturize assay volumes and increase the speed of analysis, with some platforms capable of screening thousands of compounds per day. eddc.sg In such systems, minimizing analytical variability is paramount. The use of a SIL-IS like this compound allows for the implementation of simpler, faster sample preparation techniques (e.g., protein precipitation) because the internal standard effectively corrects for the higher matrix effects and analyte loss often associated with these expedited methods. nih.gov For example, the development of ultra-high-throughput methods using Direct Analysis in Real Time mass spectrometry (DART-MS/MS) for anti-arrhythmic drugs demonstrated that stable isotope-labeled analogs were essential for normalizing the instability inherent in ambient ionization techniques, achieving a run time of just 30 seconds per sample. researchgate.net In a hypothetical HTS campaign to identify new modulators of moricizine's metabolic pathways, this compound would be indispensable for accurately quantifying moricizine concentrations across thousands of samples, ensuring that observed effects are genuine and not artifacts of analytical variability.

Table 2: Key Parameters for HTS Utilizing Deuterated Standards This table outlines general parameters for an MS-based HTS assay where a standard like this compound would be critical.

Parameter Description Role of Deuterated Standard
Assay Format 96-, 384-, or 1536-well plates. domainex.co.uk Ensures consistent quantification across all wells, correcting for well-to-well variations in sample volume or matrix.
Sample Prep Automated liquid handling for protein precipitation or liquid-liquid extraction. Corrects for variability in extraction efficiency and recovery inherent in automated, high-speed processes.
Analysis Time Seconds to a few minutes per sample. embopress.orgresearchgate.net Enables accurate quantification despite potential chromatographic peak shape degradation or retention time shifts that can occur in rapid gradient LC methods.
Detection Tandem Mass Spectrometry (MS/MS) or High-Resolution Mass Spectrometry (HRMS). Provides a distinct mass signal, ensuring specificity and preventing cross-talk from the high concentration of library compounds being screened.

| Data Analysis | Automated software for peak integration and concentration calculation. eddc.sg | The consistent analyte/internal standard response ratio simplifies automated data processing and improves the reliability of hit identification. |

Application in Investigating Drug-Drug Interactions from a Mechanistic Perspective

Understanding the potential for drug-drug interactions (DDIs) is a critical aspect of drug development and clinical practice. Many DDIs occur when one drug alters the metabolism of another, often through the inhibition or induction of cytochrome P450 (CYP) enzymes. nih.govmdpi.com Moricizine has been identified as a potent inhibitor of specific CYP enzymes, and this compound is an essential tool for mechanistically investigating these interactions in vitro and in vivo.

Research using mouse hepatic microsomes has shown that moricizine is a potent and preferential inhibitor of the CYP1A subfamily, specifically CYP1A1 and CYP1A2. karger.com The study determined the inhibition constants (Ki), which reflect the affinity of moricizine for the enzyme, to be significantly lower than those of other known CYP1A2 inhibitors like cimetidine, indicating a strong potential for DDIs with drugs metabolized by these enzymes (e.g., theophylline). karger.com

In a mechanistic study designed to explore such an interaction, this compound would serve as the ideal internal standard. For example, to investigate the effect of a new drug on the metabolism of moricizine, human liver microsomes would be incubated with moricizine and the test drug. researchgate.net By spiking this compound into the samples before analysis, researchers can use LC-MS/MS to accurately quantify the depletion of the parent moricizine over time, thereby determining the rate of metabolism and how it is affected by the co-administered drug. The use of this compound ensures that any measured change in moricizine concentration is a true reflection of metabolic inhibition or induction, rather than an artifact of the analytical process. nih.gov

Table 3: In Vitro Inhibition of Mouse Hepatic Cytochrome P450 1A Enzymes by Moricizine Data sourced from Konishi et al., 2002. karger.com

CYP1A-mediated Reaction Probe Substrate Inhibition Constant (Ki) of Moricizine (μmol/L) Type of Inhibition
Ethoxyresorufin O-deethylation (CYP1A1) Ethoxyresorufin 0.43 Competitive
Methoxyresorufin O-demethylation (CYP1A2) Methoxyresorufin 0.98 Competitive
Theophylline 3-demethylation (CYP1A2) Theophylline 1.1 Competitive

Isotopic Exchange and Stability Studies of this compound in vitro

The validity of data generated using a deuterated internal standard is entirely dependent on the stability of its isotopic label. The potential for deuterium (B1214612) atoms to exchange with protons from the surrounding solvent (e.g., water or methanol) is a known issue that must be thoroughly investigated. sigmaaldrich.comwaters.com Therefore, before this compound can be confidently used in regulated bioanalysis, it must undergo rigorous in vitro stability assessments to ensure its isotopic integrity under various experimental conditions. chemie-brunschwig.chcelegence.com

The stability of the deuterium label is largely dependent on its position within the molecule. Labels on heteroatoms (like -OH, -NH) or on carbons adjacent to electron-withdrawing groups can be susceptible to exchange. sigmaaldrich.com Stability testing is performed to simulate the entire lifecycle of a sample in the laboratory. celegence.com This includes:

Freeze-Thaw Stability: Assessing if the analyte and SIL-IS are stable after being repeatedly frozen and thawed. jpionline.org

Bench-Top/Short-Term Stability: Evaluating stability under typical laboratory temperature and light conditions for the duration of sample preparation. japsonline.com

Autosampler Stability: Ensuring the processed samples remain stable while waiting for injection into the analytical instrument, often for extended periods at refrigerated temperatures. nih.gov

Long-Term Stability: Confirming stability in the biological matrix (e.g., plasma) when stored at low temperatures (e.g., -80°C) for the duration of a clinical study. celegence.com

During these tests, the response ratio of the analyte to the internal standard in quality control samples is monitored. A consistent ratio indicates that this compound is stable and behaving like its unlabeled counterpart. celegence.com Furthermore, specific tests are conducted to check for isotopic exchange, where the mass spectrometer is used to monitor for any decrease in the mass of this compound or an artificial increase in the signal for unlabeled moricizine. sigmaaldrich.com Only after passing these stability and isotopic integrity evaluations can this compound be considered a reliable internal standard for quantitative bioanalysis. chemie-brunschwig.ch

Table 4: Standard In Vitro Stability Assessments for Bioanalytical Method Validation This table summarizes typical stability tests required to validate a deuterated standard like this compound.

Stability Test Condition Purpose Acceptance Criteria (Typical)
Freeze-Thaw Stability Minimum of 3 cycles at -20°C or -80°C to room temperature. Simulates sample retrieval from storage. Mean concentration of stability samples within ±15% of nominal concentration. celegence.com
Short-Term (Bench-Top) Stability Room temperature for a duration equal to or exceeding routine sample handling time (e.g., 6-24 hours). Ensures stability during sample preparation. Mean concentration within ±15% of nominal. japsonline.com
Post-Preparative (Autosampler) Stability In processed matrix at autosampler temperature (e.g., 4°C) for expected run time. Ensures stability of extracted samples prior to injection. Mean concentration within ±15% of nominal. nih.gov
Long-Term Stability In matrix at intended storage temperature (e.g., -80°C) for a period exceeding the study duration. Confirms stability during long-term sample storage. Mean concentration within ±15% of nominal. celegence.com

| Stock Solution Stability | In solvent at room temperature and refrigerated/frozen conditions. | Confirms integrity of the standard solutions used for calibration. | Response compared to freshly prepared solution. japsonline.com |

Challenges and Future Directions in Deuterated Compound Research for Moricizine Analogs

Methodological Challenges in Synthesis and Isotopic Purity

The synthesis of deuterated compounds like Moricizine-d5 is a complex process that requires careful consideration of synthetic routes and purification methods to achieve high isotopic purity. Conventional methods for preparing deuterated amines often rely on N-alkylation reactions using deuterated precursors or the reductive deuteration of derivatives like oximes, imines, or nitriles. nih.gov While these methods can yield high levels of isotopic purity, they may necessitate the preparation of expensive precursors through multi-step reactions. nih.gov

A significant challenge in the synthesis of deuterated analogs is achieving high isotopic enrichment, which is crucial for their use as internal standards in mass spectrometry. nih.gov Incomplete deuteration can lead to the presence of residual unlabeled drug in the reference material, which can interfere with the analysis of the analyte of interest and lead to inaccurate results. tandfonline.com Therefore, stringent qualification specifications for deuterium-labeled standards are essential. tandfonline.com

Metal-catalyzed hydrogen-deuterium exchange (HDE) has emerged as a valuable technique for late-stage deuteration of complex molecules using affordable isotopic sources like heavy water (D2O). nih.gov However, traditional batch HDE procedures often face limitations in achieving high isotopic purity (>95%) due to factors like limited catalyst efficiency and isotopic dilution of the deuterium (B1214612) source during the reaction. nih.gov To address these challenges, innovative approaches such as iterative continuous-flow deuteration processes are being explored. nih.gov

The determination of isotopic enrichment and structural integrity of the final deuterated compound is another critical aspect. A combination of high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is often employed for this purpose. rsc.orgresearchgate.net HR-MS allows for the calculation of isotopic enrichment by analyzing the isotopic ion distribution, while NMR confirms the positions of the deuterium labels and provides insights into the relative isotopic purity. rsc.org

Table 1: Comparison of Synthesis Strategies for Deuterated Compounds

Synthesis StrategyAdvantagesDisadvantages
Classical Synthesis (using deuterated precursors) High isotopic purity achievable.Can be multi-step and require expensive precursors. nih.gov
Metal-Catalyzed Hydrogen-Deuterium Exchange (HDE) - Batch Utilizes affordable isotopic sources; suitable for late-stage deuteration. nih.govMay result in limited isotopic purity due to catalyst inefficiency and isotopic dilution. nih.gov
Continuous-Flow Deuteration Can overcome limitations of batch processes to achieve higher isotopic purity. nih.govRequires specialized equipment and optimization.

Addressing Matrix Effects and Ion Suppression in Complex Biological Samples

The accurate quantification of this compound in complex biological matrices such as plasma, blood, or urine is frequently hampered by matrix effects, a phenomenon where co-eluting endogenous components interfere with the ionization of the analyte, leading to ion suppression or enhancement. longdom.orgeijppr.com This interference can significantly impact the accuracy, precision, and sensitivity of liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods. eijppr.comnih.gov

Ion suppression is a major concern in LC-MS analysis and can be caused by a variety of matrix components, including salts, proteins, and lipids. wikipedia.orgchromatographyonline.com These components can compete with the analyte for ionization in the MS source, reducing the analyte's signal. longdom.org The extent of ion suppression can vary between different lots of the same biological matrix, further complicating quantitative analysis. medipharmsai.com

Several strategies can be employed to mitigate matrix effects and ion suppression. researchgate.net These include:

Sample Preparation: Implementing more rigorous sample clean-up procedures, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), can help remove interfering matrix components before LC-MS analysis. medipharmsai.com Protein precipitation, while a simpler and faster method, is often more susceptible to matrix effects. nih.gov

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from co-eluting matrix components is a crucial step. nih.gov

Use of a Stable Isotope-Labeled Internal Standard: The use of a deuterated internal standard, such as this compound, is a widely accepted approach to compensate for matrix effects. clearsynth.comtexilajournal.com Since the deuterated standard has nearly identical physicochemical properties to the analyte, it is assumed to be affected by matrix effects in the same way, allowing for accurate quantification. texilajournal.com However, it is important to ensure the isotopic purity of the internal standard to avoid interference from any unlabeled analyte. tandfonline.com

The assessment of matrix effects is a critical part of bioanalytical method validation. This is often done by comparing the response of the analyte in a post-extraction spiked matrix sample to its response in a neat solution. nih.gov

Expanding the Utility of this compound in Diverse Preclinical Research Models

The application of this compound extends beyond its use as an internal standard. Deuterated compounds are increasingly being explored in preclinical research to investigate the pharmacokinetics and metabolism of parent drugs. nih.goveurekalert.orgnih.gov The substitution of hydrogen with deuterium can alter the metabolic profile of a drug, often leading to a slower rate of metabolism due to the kinetic isotope effect. nih.govyoutube.com This can result in an improved pharmacokinetic profile, such as a longer half-life and increased exposure. researchgate.net

In the context of moricizine (B1676744), an antiarrhythmic agent, this compound could be a valuable tool in various preclinical research models of cardiac arrhythmias. nih.govahajournals.orgdrugbank.com Animal models, ranging from mice and rabbits to larger animals like dogs and pigs, are instrumental in studying the mechanisms of cardiac arrhythmias and for the preclinical evaluation of antiarrhythmic drugs. nih.govahajournals.org

The use of this compound in these models could facilitate:

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: By using this compound as a tracer, researchers can more accurately study the absorption, distribution, metabolism, and excretion (ADME) of moricizine without the confounding presence of the administered therapeutic dose.

Metabolite Identification: The distinct mass of this compound can aid in the identification and characterization of moricizine metabolites in various biological samples.

Investigation of Drug-Drug Interactions: this compound can be used to probe the effects of co-administered drugs on the metabolism of moricizine.

Furthermore, recent research has indicated that moricizine can modulate the circadian clock, which could have implications for its therapeutic efficacy and toxicity. mdpi.com this compound could be a valuable tool in preclinical models designed to further investigate these chronopharmacological effects.

Table 2: Potential Applications of this compound in Preclinical Models

Research AreaApplication of this compoundPotential Insights
Pharmacokinetics As a tracer to study ADME properties.More accurate determination of moricizine's pharmacokinetic profile.
Metabolism To aid in the identification of metabolites.Elucidation of metabolic pathways of moricizine.
Drug Interactions To investigate the influence of other drugs on moricizine metabolism.Understanding potential drug-drug interactions.
Chronopharmacology To study the circadian effects of moricizine.Deeper understanding of the interplay between moricizine and the circadian rhythm. mdpi.com

Emerging Technologies in Bioanalysis and Metabolomics for Labeled Compounds

The field of bioanalysis is continually evolving, with emerging technologies offering enhanced sensitivity, specificity, and throughput for the analysis of labeled compounds like this compound. High-resolution mass spectrometry (HR-MS) has become an indispensable tool in this regard. nih.govelsevierpure.comtandfonline.com HR-MS instruments, such as Orbitrap and Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide high mass accuracy and resolution, enabling the confident identification and quantification of analytes and their metabolites in complex biological matrices. tandfonline.comnih.govacs.org

The capabilities of HR-MS are particularly beneficial for:

Metabolite Identification: The high mass accuracy of HR-MS allows for the determination of the elemental composition of metabolites, facilitating their structural elucidation. tandfonline.com

Isotopic Enrichment Determination: HR-MS can accurately measure the isotopic distribution of labeled compounds, which is crucial for assessing the isotopic purity of deuterated standards. acs.orgscilit.com

In the realm of metabolomics, which involves the comprehensive analysis of small molecules in a biological system, labeled compounds like this compound can serve as valuable probes. By tracing the metabolic fate of the labeled compound, researchers can gain insights into metabolic pathways and how they are perturbed by disease or drug treatment.

Other emerging bioanalytical techniques that hold promise for the analysis of labeled compounds include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This remains a cornerstone of quantitative bioanalysis due to its high sensitivity and selectivity. researchgate.net Advances in LC-MS/MS technology continue to improve its performance.

Capillary Electrophoresis-Mass Spectrometry (CE-MS): This technique offers high separation efficiency and is particularly well-suited for the analysis of polar and charged compounds.

The integration of these advanced analytical technologies will undoubtedly expand the scope of research that can be conducted with deuterated compounds like this compound, leading to a deeper understanding of drug disposition and action.

Unaddressed Research Questions and Opportunities for Further Investigation

Despite the advancements in the synthesis and analysis of deuterated compounds, several research questions and opportunities for further investigation remain in the context of this compound and its analogs.

Unaddressed Research Questions:

What are the most efficient and cost-effective synthetic routes to produce high-purity this compound and other deuterated moricizine analogs?

To what extent does deuteration at different positions of the moricizine molecule affect its metabolic stability and pharmacokinetic profile?

What are the specific mechanisms by which moricizine modulates the circadian clock, and can deuterated analogs be used to further probe these mechanisms? mdpi.com

Can this compound be used to develop more sensitive and specific diagnostic tools for monitoring moricizine therapy?

Opportunities for Further Investigation:

Development of Novel Deuterated Moricizine Analogs: There is an opportunity to design and synthesize novel deuterated moricizine analogs with potentially improved therapeutic properties, such as a longer half-life, reduced side effects, or altered metabolic pathways.

Application in Personalized Medicine: this compound could be used in patient-specific studies to investigate individual differences in moricizine metabolism, potentially leading to more personalized dosing regimens.

Exploration in New Therapeutic Areas: Given the emerging understanding of moricizine's effects on the circadian rhythm, there is an opportunity to explore the therapeutic potential of moricizine and its deuterated analogs in disorders associated with circadian disruption. mdpi.com

Advanced Analytical Methodologies: Further development of advanced analytical techniques for the simultaneous quantification of moricizine, its metabolites, and this compound in various biological matrices would be highly beneficial for comprehensive pharmacokinetic and metabolomic studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.